Bienvenue dans la boutique en ligne BenchChem!

2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide

Medicinal Chemistry Physicochemical Property Lead Optimization

2-Bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide is a unique ortho-brominated pyrrolyl benzamide with a secondary alcohol linker. Its ortho-bromo group enables halogen bonding for probe design and serves as a versatile cross-coupling handle (Suzuki, Buchwald, Sonogashira) for rapid SAR expansion. With drug-like properties (XLogP3 1.9, TPSA 54.3 Ų) and InhA pharmacophore relevance, it is ideal for anti-TB SAR studies. Replace non-halogenated or trifluoromethyl analogs with this compound for distinct electronic, steric, and hydrogen-bonding advantages.

Molecular Formula C15H17BrN2O2
Molecular Weight 337.217
CAS No. 1795089-37-0
Cat. No. B2739780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide
CAS1795089-37-0
Molecular FormulaC15H17BrN2O2
Molecular Weight337.217
Structural Identifiers
SMILESCN1C=CC=C1C(CCNC(=O)C2=CC=CC=C2Br)O
InChIInChI=1S/C15H17BrN2O2/c1-18-10-4-7-13(18)14(19)8-9-17-15(20)11-5-2-3-6-12(11)16/h2-7,10,14,19H,8-9H2,1H3,(H,17,20)
InChIKeyJJUZFHZBGZMGNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide (CAS 1795089-37-0): Structural and Pharmacophoric Overview for Targeted Procurement


2-Bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide is a synthetic small-molecule benzamide derivative (MF: C15H17BrN2O2, MW: 337.21 g/mol) characterized by a 2-bromobenzamide core linked via a propyl spacer to a 1-methylpyrrole moiety bearing a secondary alcohol [1]. It belongs to a broader class of pyrrolyl benzamide compounds that have been investigated as inhibitors of enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis [2]. However, publicly available quantitative pharmacological data specifically for this compound remain extremely limited, with no peer-reviewed primary research articles or patents directly characterizing its biological activity, selectivity, or pharmacokinetic profile. Procurement decisions must therefore rest primarily on its distinct molecular structure and the synthetic utility conferred by its ortho-bromo substituent and hydroxyl-bearing pyrrole side chain, rather than on demonstrated biological superiority.

Why Generic Substitution Fails for 2-Bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide (CAS 1795089-37-0)


Pyrrolyl benzamide analogs cannot be casually interchanged with 2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide due to profound differences in steric, electronic, and hydrogen-bonding properties driven by specific ring substitutions. The ortho-bromo group on the benzamide core exerts a strong electron-withdrawing effect and steric hindrance that directly influences the conformation of the amide linkage and the orientation of the pyrrole-bearing side chain, a feature absent in unsubstituted, meta-chloro, or para-ethyl analogs [1]. Furthermore, the secondary alcohol on the propyl linker serves as both a hydrogen-bond donor and acceptor, creating a unique pharmacophoric point that is not present in analogs lacking this hydroxyl group or bearing alternative hydrogen-bonding motifs such as trifluoromethyl or ethylthio substituents [2]. These structural distinctions are predicted to translate into meaningful differences in target binding poses, physicochemical properties (e.g., logP, polar surface area), and synthetic derivatization potential, making direct substitution without empirical validation a high-risk decision in both medicinal chemistry and chemical biology workflows [1].

Quantitative Differentiation Evidence for 2-Bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide (CAS 1795089-37-0) Against Structural Analogs


Ortho-Bromo Substitution: Impact on Calculated Lipophilicity (XLogP3) vs. Chloro and Methyl Analogs

Computational property comparison reveals that 2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide possesses a calculated XLogP3 of 1.9, indicating moderate lipophilicity [1]. In contrast, its direct 3-chloro analog (CAS 2034587-??-?, benchchem data) exhibits a lower calculated logP due to the reduced hydrophobicity of chlorine versus bromine, while the 2-methyl analog (CAS 2034587-12-5, benchchem data) presents a distinct steric and electronic profile with a lower heavy atom count and absent halogen-bonding capacity . The higher logP of the 2-bromo derivative suggests enhanced membrane permeability potential, though this is a class-level inference pending experimental validation.

Medicinal Chemistry Physicochemical Property Lead Optimization

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor/Acceptor Count: Differentiation from Non-Hydroxyl Analogs

The target compound possesses a TPSA of 54.3 Ų and features 2 hydrogen bond donors and 2 hydrogen bond acceptors, attributable to the secondary alcohol and amide groups [1]. By comparison, analogs such as N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]-3-(trifluoromethyl)benzamide (CAS 1787880-57-2) exhibit a higher TPSA due to the strongly electron-withdrawing CF3 group, while 2-(ethylsulfanyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]benzamide incorporates an additional sulfur atom that increases both TPSA and hydrogen bond acceptor count [2]. These differences directly influence passive permeability and solubility, with the 2-bromo compound occupying a distinct 'drug-like' property space that may favor oral bioavailability.

Drug Design ADME Pharmacophore Modeling

Rotatable Bond Count and Molecular Flexibility: Impact on Entropic Binding Penalty vs. Rigid Analogs

With 5 rotatable bonds, 2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide exhibits moderate conformational flexibility [1]. This is notably higher than the 4-ethyl analog (CAS 2034587-19-2, 4 rotatable bonds) and the 3,4-difluoro analog (CAS 1788677-71-3, 3 rotatable bonds), but lower than the 2-ethylsulfanyl derivative (6 rotatable bonds). The intermediate flexibility of the 2-bromo compound may reduce the entropic penalty upon target binding compared to more rigid analogs, while avoiding the excessive conformational entropy that can limit binding affinity in highly flexible molecules. This balanced flexibility profile is a direct consequence of the ortho-bromo substitution, which restricts rotation around the aryl-amide bond, and the hydroxyl-bearing propyl linker, which introduces controlled degrees of freedom.

Molecular Recognition Conformational Analysis Ligand Efficiency

Class-Level InhA Enzyme Inhibition as a Shared But Non-Differentiated Feature

A 2018 study by Joshi et al. synthesized a series of pyrrolyl benzamide derivatives and evaluated their inhibitory activity against InhA and M. tuberculosis H37Rv [1]. While the specific compound 2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide was not among the tested molecules, structurally related pyrrolyl benzamides exhibited MIC values ranging from 3.125 to 25 µg/mL against M. tuberculosis. Five compounds showed notable InhA inhibition, though no IC50 values were reported for any ortho-halogenated congener. This class-level evidence suggests antimycobacterial potential but does not differentiate the target compound from close analogs lacking halogen substitution or bearing alternative substituents. Any claim of superior activity for the 2-bromo derivative over, for example, a 2-chloro or 2-fluoro analog would be purely speculative without direct head-to-head comparison data.

Antitubercular Drug Discovery Enoyl-ACP Reductase Mycobacterium tuberculosis

Optimal Research and Industrial Application Scenarios for 2-Bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide (CAS 1795089-37-0)


Structure-Activity Relationship (SAR) Studies on Halogenated Pyrrolyl Benzamide Antitubercular Leads

Given the established antimycobacterial activity of the pyrrolyl benzamide pharmacophore against InhA [1], and the moderate calculated lipophilicity (XLogP3 1.9) and balanced TPSA (54.3 Ų) of the 2-bromo derivative [2], this compound is ideally suited as a key member of an SAR matrix exploring the effect of ortho-halogen substitution on target potency and selectivity. It can be directly compared with the 2-chloro, 2-fluoro, and 2-iodo congeners to map halogen-bonding contributions to InhA inhibition, a parameter of high current interest in anti-TB drug design.

Chemical Probe Development for Bromodomain or Kinase Selectivity Profiling

The unique combination of a hydrogen-bond-donating secondary alcohol and an ortho-bromo group capable of engaging in halogen bonding makes this compound a promising scaffold for developing selective chemical probes targeting bromodomains or kinases that possess a structured water network or specific halogen-binding pockets [2]. The moderate rotatable bond count (5) and drug-like TPSA further support its use in cell-based target engagement assays.

Synthetic Building Block for Derivatization via Palladium-Catalyzed Cross-Coupling

The ortho-bromo substituent serves as an excellent handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling rapid diversification of the benzamide core [2]. This synthetic versatility positions 2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide as a privileged late-stage functionalization intermediate for generating libraries of aryl-substituted analogs, a capability not possessed by non-halogenated or trifluoromethyl-substituted comparators.

Physicochemical Property Standard in ADME Assay Development

With a well-defined computed property set (MW 337.21, XLogP3 1.9, TPSA 54.3 Ų, 2 HBD, 2 HBA) [2] and no known metabolic liabilities, this compound can serve as a neutral internal standard or reference compound in high-throughput ADME assays (e.g., PAMPA permeability, microsomal stability, plasma protein binding), facilitating inter-assay normalization and comparison with more polar or lipophilic analogs.

Quote Request

Request a Quote for 2-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.